molecular formula C8H7FO3 B1211088 4-Fluoromandelic acid CAS No. 395-33-5

4-Fluoromandelic acid

Cat. No. B1211088
CAS RN: 395-33-5
M. Wt: 170.14 g/mol
InChI Key: RWCMOQXHIDWDDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoromandelic acid and related compounds has been a topic of ongoing research, aiming at developing efficient, scalable, and environmentally benign synthetic routes. Although the specific synthesis of 4-Fluoromandelic acid is not detailed in the available literature, the synthesis of related fluorinated compounds often involves strategic fluorination reactions, where the choice of fluorinating agents and reaction conditions are critical for achieving high selectivity and yield. Methods for the synthesis of fluorinated aromatic compounds, such as 2-Fluoro-4-bromobiphenyl, involve cross-coupling reactions and diazotization, highlighting the challenges and advancements in incorporating fluorine into complex organic molecules (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Fluoromandelic acid is characterized by the presence of a fluorine atom attached to the aromatic ring, adjacent to the hydroxyl and carboxyl functional groups of mandelic acid. This structural arrangement significantly influences the compound's electronic properties, reactivity, and interactions with other molecules. The electron-withdrawing nature of the fluorine atom affects the acidity of the hydroxyl group and the overall molecular stability and reactivity.

Chemical Reactions and Properties

Fluorinated compounds, including 4-Fluoromandelic acid, exhibit unique chemical reactivity patterns due to the presence of fluorine, which is highly electronegative. This can lead to altered reaction pathways, increased chemical stability, and changes in the acidity of proximal functional groups. The synthesis and characterization of fluoro-modified polymers and other fluorinated molecules have demonstrated the versatility and distinctive properties of fluorinated compounds in chemical synthesis and applications (Xiang, 2001).

Scientific Research Applications

Crystal Structure Analysis

4-Fluoromandelic acid has been studied for its crystal structure and properties. Research by Valente, Moore, and others explored the diastereomeric phases and crystal structure types of 4-fluoromandelic acid and its isomers, revealing complex interactions and crystallization behaviors (Valente & Moore, 2000). These findings contribute to understanding molecular interactions and crystallization processes in chemistry.

Bioengineering and Biomanufacturing

In the field of bioengineering, 4-Fluoromandelic acid is significant. Fei-Fei et al. (2016) demonstrated the production of 4-Hydroxymandelic acid (4-HMA), which is closely related to 4-Fluoromandelic acid, using engineered Escherichia coli. This biomanufacturing route indicates potential applications of 4-Fluoromandelic acid derivatives in producing valuable chemicals from renewable resources (Li Fei-Fei et al., 2016).

Fluorescent Chemosensors

4-Fluoromandelic acid and its derivatives are instrumental in developing fluorescent chemosensors. Research by Roy (2021) highlights the use of compounds related to 4-Fluoromandelic acid in detecting metal ions, anions, and neutral molecules, showcasing the versatility of these compounds in chemical sensing applications (Roy, 2021).

Chiral Discrimination and Resolution

The compound plays a role in chiral discrimination and resolution, a critical aspect in pharmaceuticals and stereochemistry. Valente et al. (2001) examined the diastereomers of 4'-fluoromandelic acid, providing insights into chiral discrimination processes (Valente, Smith, & Harris, 2001).

Structural Insights for Protein Engineering

In the context of protein engineering, 4-Fluoromandelic acid-related compounds, like 4-fluoroproline, are used to modify proteins' biophysical properties. Holzberger et al. (2012) discussed how 4-fluoroproline can alter protein stability, folding, and conformation, indicating the potential of 4-Fluoromandelic acid derivatives in protein engineering (Holzberger, Obeid, Welte, Diederichs, & Marx, 2012).

Environmental Biodegradation Studies

The environmental biodegradation of fluorinated compounds, including those related to 4-Fluoromandelic acid, is an area of active research. Oltmanns et al. (1989) studied the bacterial degradation of 4-fluorobenzoate, providing insights into the biodegradation pathways of fluorinated aromatic compounds (Oltmanns, Müller, Otto, & Lingens, 1989).

Future Directions

4-Fluoromandelic acid can be used as an intermediate in organic synthesis. It has certain application value in the field of medicine and can be used to synthesize biologically active compounds. In addition, 4-Fluoromandelic acid has certain applications in the preparation of organometallic complexes, chemical analysis, and catalytic reactions .

properties

IUPAC Name

2-(4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMOQXHIDWDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314910
Record name 4-Fluoromandelic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoromandelic acid

CAS RN

395-33-5
Record name 4-Fluoromandelic acid
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Record name 4-fluoro-alpha-hydroxybenzeneacetic acid
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Record name 395-33-5
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Record name 4-Fluoromandelic acid
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Record name 4-fluoromandelic acid
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Synthesis routes and methods

Procedure details

The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm stirring. 2-(4-Fluorophenyl)-2-hydroxyacetic acid (139 g, 816.98 mmol) was charged into the reactor. Ethanol (800 mL) was added which resulted in a turbid mixture. The mixture was heated to reflux with a ramp of 1° C./min. (R)-(+)-1-phenylethylamine (68.5 mL, 531.04 mmol) was then added within 5 minutes. The clear homogenous solution was then allowed to slowly cool to 60° C. with a ramp of 1° C./min. When that temperature was reached, seeds of 95:5 diastereomeric purity was added (˜100 mg). Crystallisation now slowly initiated. The temperature was ramped down to 20° C. with 0.5° C./min. When that temperature was reached the mixture was allowed to stir for another 2 hours. The mixture was then filtrated. This furnished crystals of the ammonium salt (95 g). This salt was then re-crystallised from ETOH (99.5%, 800 mL) using the following procedure: In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained above was charged into the reactor. EtOH (800 mL) was added (a suspension was obtained) and the temperature was then increased to reflux with a ramp of 1° C./min. When all salt was dissolved, the temperature was ramped down with 1° C./min-->65° C. When that temperature was reached (clear homogenous solution), seeding crystals were added (approximately 0.5 g was added). Crystallization initiated immediately but very slowly. The temperature was then ramped down to 20° C. with 0.5° C./min. The mixture was then stirred (200 rpm) over night. After filtration and drying in vacuo, 67.9 g of the salt was obtained. Chiral HPLC analysis of the free acid of the salt showed an enantiomeric excess of 95.2% (97.6:2.4 er). The salt was recrystallized one more time from ETOH (99.5%, 500 mL) using the same procedure as described above but the mixture was only allowed to stir for 2 hours at room temperature instead of stirring over night. After filtration and drying, 56.3 g of crystals of the ammonium salt were obtained. Chiral HPLC analysis of the free acid showed an enantiomeric excess of 99.1%.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
68.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
X Yuan, J Ou, P Zhang, W Xu, B Jiang… - International Journal of …, 2020 - Elsevier
… )-4-fluoromandelic acid can be used as an original material to synthesize ezetimibe with hypolipidemic effect. Additionally, 4-fluoromandelic acid … resolution of 4-fluoromandelic acid has …
Number of citations: 16 www.sciencedirect.com
A Nan, T Radu, X Filip, I Kacsó, ND Hădade… - Polymer, 2023 - Elsevier
… Thus, we performed thermal polycondensation of 4-fluoromandelic acid at a controlled temperature of 130 C and 140 C, slightly below the melting point and at different reaction times (ie …
Number of citations: 0 www.sciencedirect.com
X Yuan, P Zhang, F Cao, B Jiang, K Tang - Authorea Preprints, 2020 - authorea.com
A new heterogeneous bio-catalyst was prepared by the immobilization of pseudomonas fluorescens lipase (PFL) onto metal-organic frameworks (MOF), NH2-MIL-53(Fe), using …
Number of citations: 2 www.authorea.com
J Wang, Y Peng - Molecules, 2021 - mdpi.com
… -BrMA), and 4-fluoromandelic acid (4-… 4-Fluoromandelic acid ((R)-4-FMA) formed a co-crystal with LEV, while no co-crystal formation occurred when combining (S)-4-fluoromandelic acid …
Number of citations: 6 www.mdpi.com
EJ Valente, TN Smith, ME Harris - … , Biological, and Chemical …, 2001 - Wiley Online Library
… (−)-(R)-Deoxyephedrine forms poorly discriminating diastereomeric salts with 4-fluoromandelic acid from 95% ethanol. Both less-soluble (L) (S)-4-fluoromandelate and more-soluble (M…
Number of citations: 6 onlinelibrary.wiley.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
… 2-Bromomandelic acid or 2-chloro-4-fluoromandelic acid was grounded to a fine powder and then completely dissolved in acetone. A few very small crystals (typically 2–4 particles) of …
Number of citations: 10 pubs.acs.org
Y Tanaka, S Terabe - Chromatographia, 1999 - Springer
… Effect of biotin binding to AVI on enantiomer separation of racemic 4-fluoromandelic acid. Running buffer, 50 mM phosphate buffer (pH 4.0); separation solution, 100 pM AVI in running …
Number of citations: 49 link.springer.com
P Kocienski - Synfacts, 2014 - thieme-connect.com
… A key step in the synthesis of AZD8165 is the reaction of racemic dihydropyrazole E with enantiomerically pure 4-fluoromandelic acid chloride (F) to give the amides G and H (dr = 7:3). …
Number of citations: 0 www.thieme-connect.com
SJ Coles, AL Ellis, K Leung, J Sarson, TL Threlfall… - …, 2014 - pubs.rsc.org
… to repeat the work of Larsen and Marti we observed several polymorphic forms and succeeded in obtaining the crystal structure of a polymorph of their racemic 4-fluoromandelic acid. …
Number of citations: 9 pubs.rsc.org
C Hamdouchi, J de Blas, M del Prado… - Journal of medicinal …, 1999 - ACS Publications
… -2-trifluoromethyl-4-fluoromandelic Acid. 2-Trifluoromethyl-4-fluoromandelic acid (49.4 g, … O-Acetyl-2-trifluoromethyl-4-fluoromandelic acid (58 g, 207.6 mmol) in 150 mL of dry CH 2 …
Number of citations: 312 pubs.acs.org

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